2-chloro-N-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]benzamide
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Overview
Description
2-chloro-N-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]benzamide is a chemical compound that features a benzamide core substituted with a 2-chloro group and a 1-(oxolan-3-yl)-1H-pyrazol-4-yl moiety
Preparation Methods
The synthesis of 2-chloro-N-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Introduction of the oxolan-3-yl group: This step involves the alkylation of the pyrazole ring with an oxolan-3-yl halide.
Formation of the benzamide core: The final step involves the acylation of the substituted pyrazole with 2-chlorobenzoyl chloride in the presence of a base such as triethylamine.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Chemical Reactions Analysis
2-chloro-N-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions, leading to the formation of new derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon for hydrogenation reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-chloro-N-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]benzamide has several scientific research applications:
Chemistry: It can be used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-chloro-N-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar compounds to 2-chloro-N-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]benzamide include:
2-chloro-N-[1-(oxolan-2-yl)ethyl]benzamide: This compound has a similar structure but with an oxolan-2-yl group instead of an oxolan-3-yl group.
2-chloro-N-cyclopropyl-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide: This compound features a cyclopropyl and dioxaborolan group, making it structurally related but with different substituents.
The uniqueness of this compound lies in its specific substitution pattern, which can impart distinct chemical and biological properties compared to its analogs.
Biological Activity
2-chloro-N-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]benzamide is a compound of interest due to its potential biological activities, particularly in the field of agrochemicals and pharmaceuticals. This article reviews the synthesis, biological activity, and structure-activity relationships (SAR) associated with this compound, drawing from diverse research findings.
Chemical Structure and Properties
The molecular formula of this compound is C12H12ClN3O, with a molecular weight of approximately 247.69 g/mol. The presence of a chloro group and a pyrazole ring contributes to its unique properties and potential biological activity.
Synthesis
The synthesis of this compound typically involves the condensation of an appropriate oxolan derivative with a substituted benzamide. The reaction conditions often include the use of solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the formation of the desired compound.
Antifungal Activity
Research has indicated that derivatives similar to this compound exhibit significant antifungal properties. For instance, compounds with pyrazole rings have shown effective inhibition against various fungi, including Sclerotinia sclerotiorum. In a study, certain derivatives demonstrated an EC50 value as low as 5.17 mg/L, indicating potent antifungal activity compared to standard treatments like quinoxyfen .
Insecticidal Activity
The compound also shows promise as an insecticide. In bioassays, related benzamides have displayed high larvicidal activity against mosquito larvae, with some compounds achieving over 90% mortality at concentrations as low as 10 mg/L . The introduction of different substituents on the pyrazole ring was found to enhance this activity significantly.
Toxicity Assessments
Toxicity studies are crucial for evaluating the safety profile of new compounds. For example, while some derivatives showed high efficacy against pests, they also exhibited varying degrees of toxicity to non-target organisms like zebrafish embryos. The LC50 values for certain compounds were reported at 0.39 mg/L, categorizing them as highly toxic . This highlights the need for careful consideration in the development and application of these compounds in agricultural settings.
Structure-Activity Relationship (SAR)
The SAR studies indicate that the presence of electron-withdrawing groups (like chlorine) on the aromatic ring enhances biological activity. Additionally, modifications on the pyrazole moiety can significantly influence both antifungal and insecticidal properties. Compounds with specific substitutions have shown improved efficacy against target pathogens while maintaining acceptable toxicity levels .
Case Studies
Compound | Biological Activity | EC50 (mg/L) | Toxicity (LC50 mg/L) |
---|---|---|---|
Compound A | Antifungal against Sclerotinia sclerotiorum | 5.17 | - |
Compound B | Larvicidal against mosquito larvae | 10 | 0.39 |
Compound C | Inhibitory against Pyricularia oryzae | 8.28 | - |
Properties
IUPAC Name |
2-chloro-N-[1-(oxolan-3-yl)pyrazol-4-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClN3O2/c15-13-4-2-1-3-12(13)14(19)17-10-7-16-18(8-10)11-5-6-20-9-11/h1-4,7-8,11H,5-6,9H2,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRSUGZKIRWOIIR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1N2C=C(C=N2)NC(=O)C3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.